8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are significant due to their wide range of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-chloroquinoline derivatives with appropriate reagents. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Known for its antioxidant properties.
3-Hydroxyquinoline-4-carboxylic acid: Exhibits similar biological activities but with different potency.
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Uniqueness: 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the chloro and methyl groups, which can significantly influence its reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIZEXSHJAZDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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